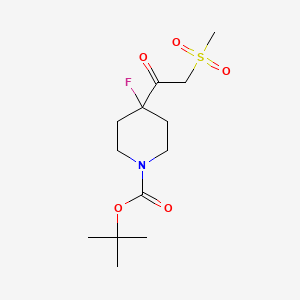
Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a methylsulfonylacetyl moiety attached to a piperidine ring
準備方法
The synthesis of tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Attachment of the methylsulfonylacetyl group: This step involves the reaction of the piperidine derivative with a methylsulfonylacetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonylacetyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.
類似化合物との比較
Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 4-(2-methylsulfonylacetyl)piperidine-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
Tert-butyl 4-fluoro-4-(acetyl)piperidine-1-carboxylate: Lacks the methylsulfonyl group, which may influence its solubility and stability.
Tert-butyl 4-fluoro-4-(2-methylacetyl)piperidine-1-carboxylate: Lacks the sulfonyl group, which may alter its chemical reactivity and biological activity.
The presence of the fluorine atom and the methylsulfonylacetyl group in this compound makes it unique in terms of its chemical and biological properties.
生物活性
Tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula: C12H18FNO4S
- Molecular Weight: 293.34 g/mol
- CAS Number: 161975-39-9
This piperidine derivative features a tert-butyl group, a fluorine atom, and a methylsulfonylacetyl moiety, which contribute to its unique chemical behavior and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of protective groups and coupling reactions to form the piperidine ring. The detailed synthetic pathway remains proprietary in many cases but generally follows established methodologies for similar piperidine derivatives.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological properties, including:
- Anti-inflammatory Activity: Some studies suggest that piperidine derivatives can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis.
- Neuroprotective Effects: Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis and oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies:
- Mechanistic Insights:
- Comparative Analysis:
Data Table: Summary of Biological Activities
特性
IUPAC Name |
tert-butyl 4-fluoro-4-(2-methylsulfonylacetyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO5S/c1-12(2,3)20-11(17)15-7-5-13(14,6-8-15)10(16)9-21(4,18)19/h5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKOBIJKZTBBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)CS(=O)(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














